3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
“3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
A one-pot methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the three-component reaction of amino pyrazoles, enaminones (or chalcone), and sodium halides . The reaction proceeded through a cyclocondensation reaction between amino pyrazoles with enaminones/chalcone in the presence of K2S2O8 followed by oxidative halogenations by NaX-K2S2O8 .Chemical Reactions Analysis
The synthesis of “this compound” involves a tandem cyclization/halogenation reaction . This reaction is useful for synthesizing 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]-pyrimidines employing NaBr .Scientific Research Applications
Synthesis and Chemical Properties
- Electrophilic Substitutions and Derivatives : The pyrazolo[1,5-a]pyrimidine class, including derivatives like 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, has been used for synthesizing a variety of chemical compounds. Notably, electrophilic substitutions have led to the creation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and other derivatives with unique properties (Atta, 2011).
- Phenoxide Leaving Group Strategy : A phenoxide leaving group SNAr strategy has been developed using a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate. This intermediate facilitates the functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, improving upon prior methods for incorporating unique aryl and amino substituents (Catalano et al., 2015).
- Lithium Fluorine-Containing β-Diketonates : The compound has been involved in reactions with lithium enolates of fluorine-containing β-diketones, leading to the formation of (7-polyfluoroalkyl)pyrazolo[1,5-a]pyrimidines. These reactions highlight the compound's utility in synthesizing fluorine-rich pyrimidines (Filyakova et al., 2002).
Applications in Biology and Pharmacology
- Antitumor Activity : Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines, derived from similar compounds, have shown potential as anti-proliferative agents against human breast cancer cells, indicating the potential of pyrazolo[1,5-a]pyrimidine derivatives in oncology research (Atta et al., 2019).
- Antimicrobial and Antioxidant Activities : Novel pyrazole and pyrimidine derivatives, including those from the pyrazolo[1,5-a]pyrimidine class, have demonstrated significant antimicrobial and antioxidant activities. These findings suggest their potential in developing new therapeutic agents (Farag & Fahim, 2019).
- Antiviral Activity : Research has explored the synthesis of pyrazolo[3,4-d]pyrimidine analogues with potential antiviral activity, indicating the broader applicability of pyrazolo[1,5-a]pyrimidine compounds in antiviral research (Saxena et al., 1990).
Materials Science Applications
- Corrosion Inhibition : Heterocyclic compounds like this compound have been studied for their potential as corrosion inhibitors in industrial applications. They show promise in protecting ferrous alloys in cooling water systems, highlighting their utility in materials science (Mahgoub et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
If it acts similarly to other pyrazolo[1,5-a]pyrimidines, it may bind to its target protein and inhibit its function . This inhibition could lead to changes in cellular processes, such as cell cycle progression and apoptosis .
Biochemical Pathways
If it inhibits cdk2 like other pyrazolo[1,5-a]pyrimidines, it could affect pathways related to cell cycle regulation and apoptosis . The downstream effects of these changes could include cell cycle arrest and programmed cell death .
Result of Action
If it acts like other pyrazolo[1,5-a]pyrimidines, it could lead to cell cycle arrest and apoptosis in cells where the target protein is active .
Properties
IUPAC Name |
3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-9-12(14)13-15-8-7-11(17(13)16-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJYWSQWRAUOLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320148 | |
Record name | 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666203 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-02-4 | |
Record name | 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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